molecular formula C22H16Cl2N4OS B11077863 N-(2,4-dichlorophenyl)-2-(2,5-diphenyl-3-thioxo-2,3-dihydro-1H-1,2,4-triazol-1-yl)acetamide

N-(2,4-dichlorophenyl)-2-(2,5-diphenyl-3-thioxo-2,3-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B11077863
M. Wt: 455.4 g/mol
InChI Key: PMMMOPXJPOMEAH-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-(2,5-diphenyl-3-thioxo-2,3-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, phenyl groups, and a thioxo group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-(2,5-diphenyl-3-thioxo-2,3-dihydro-1H-1,2,4-triazol-1-yl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Thioxo Group: The thioxo group is introduced via a reaction with sulfur-containing reagents, such as thiourea or elemental sulfur.

    Attachment of Phenyl Groups: Phenyl groups are often introduced through Friedel-Crafts acylation or alkylation reactions.

    Final Coupling: The final step involves coupling the triazole derivative with 2,4-dichloroaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Azido or thiocyanato derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dichlorophenyl)-2-(2,5-diphenyl-3-thioxo-2,3-dihydro-1H-1,2,4-triazol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential antimicrobial and antifungal properties. The presence of the triazole ring, which is known for its biological activity, makes it a candidate for the development of new drugs targeting bacterial and fungal infections.

Medicine

In medicinal chemistry, this compound is investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with various biological targets makes it a promising lead compound for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-(2,5-diphenyl-3-thioxo-2,3-dihydro-1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity, while the phenyl groups can enhance the compound’s binding affinity through hydrophobic interactions. The thioxo group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dichlorophenyl)-2-(2,5-diphenyl-1,2,4-triazol-1-yl)acetamide: Lacks the thioxo group, which may affect its biological activity and chemical reactivity.

    N-(2,4-dichlorophenyl)-2-(2,5-diphenyl-3-oxo-2,3-dihydro-1H-1,2,4-triazol-1-yl)acetamide: Contains an oxo group instead of a thioxo group, potentially altering its pharmacological properties.

    N-(2,4-dichlorophenyl)-2-(2,5-diphenyl-3-hydroxy-2,3-dihydro-1H-1,2,4-triazol-1-yl)acetamide: Features a hydroxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

N-(2,4-dichlorophenyl)-2-(2,5-diphenyl-3-thioxo-2,3-dihydro-1H-1,2,4-triazol-1-yl)acetamide is unique due to the presence of the thioxo group, which can significantly impact its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its potential as a versatile molecule in various scientific and industrial applications.

Properties

Molecular Formula

C22H16Cl2N4OS

Molecular Weight

455.4 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-(2,5-diphenyl-3-sulfanylidene-1,2,4-triazol-1-yl)acetamide

InChI

InChI=1S/C22H16Cl2N4OS/c23-16-11-12-19(18(24)13-16)25-20(29)14-27-21(15-7-3-1-4-8-15)26-22(30)28(27)17-9-5-2-6-10-17/h1-13H,14H2,(H,25,29)

InChI Key

PMMMOPXJPOMEAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=S)N(N2CC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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